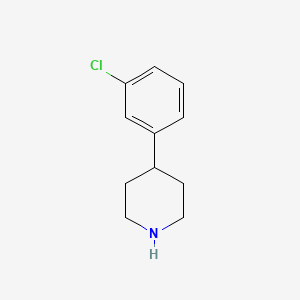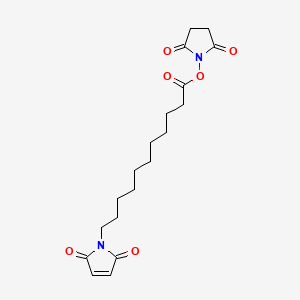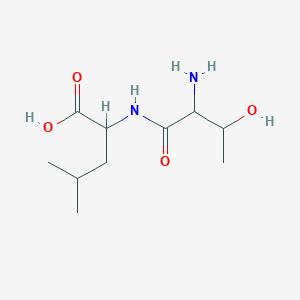
Dichloro(di-tert-butyl)silane
Vue d'ensemble
Description
Di-tert-butylchlorosilane is an organosilicon compound with the chemical formula C8H19ClSi . It is a colorless liquid that is commonly used in organic synthesis to introduce silicon functional groups into organic compounds. This compound is known for its reactivity and versatility in various chemical processes.
Applications De Recherche Scientifique
Di-tert-butylchlorosilane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of silicon-based compounds that can be used in biological studies.
Medicine: Utilized in the development of silicon-based drugs and drug delivery systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-tert-butylchlorosilane can be synthesized through the reaction of di-tert-butyldichlorosilane with hydrogen. The reaction typically occurs under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, di-tert-butylchlorosilane is produced by chlorinating di-tert-butylsilane. This process involves the use of silicon tetrachloride and tert-butyllithium, followed by purification steps to isolate the desired compound .
Types of Reactions:
Substitution Reactions: Di-tert-butylchlorosilane undergoes substitution reactions with nucleophiles to form new organosilicon compounds.
Hydrolysis: The compound reacts rapidly with moisture or water, leading to the formation of silanols and hydrogen chloride.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Reaction Conditions: These reactions are typically carried out under anhydrous conditions to prevent hydrolysis.
Major Products:
Silanols: Formed through hydrolysis.
Organosilicon Compounds: Formed through substitution reactions with various nucleophiles.
Mécanisme D'action
Di-tert-butylchlorosilane exerts its effects primarily through its electrophilic silicon center, which readily reacts with nucleophiles. This reactivity allows it to form strong bonds with various organic and inorganic molecules, facilitating the synthesis of a wide range of organosilicon compounds. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used .
Comparaison Avec Des Composés Similaires
Di-tert-butyldichlorosilane: Another organosilicon compound with two chlorine atoms attached to the silicon center.
Tri-tert-butylchlorosilane: A compound with three tert-butyl groups attached to the silicon center. It is less reactive than di-tert-butylchlorosilane due to steric hindrance.
Uniqueness: Di-tert-butylchlorosilane is unique in its balance of reactivity and stability. The presence of two tert-butyl groups provides steric protection to the silicon center, making it less prone to unwanted side reactions while still allowing for efficient substitution reactions with nucleophiles .
Propriétés
InChI |
InChI=1S/C8H18ClSi/c1-7(2,3)10(9)8(4,5)6/h1-6H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJWJFNTJLFKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10422597 | |
| Record name | di-tert-Butylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56310-18-0 | |
| Record name | di-tert-Butylchlorosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10422597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-t-butylchlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of di-tert-butylchlorosilane highlighted in the research?
A1: Di-tert-butylchlorosilane serves as a valuable reagent in synthesizing various silicon-containing compounds. Notably, it's a key precursor for producing unsymmetrically substituted silaketals, specifically tert-Bu2Si(OR1)(OR2), and other silicon compounds with the general formula tert-Bu2SiXY. [] These compounds find applications in organic synthesis and material science.
Q2: The research mentions the synthesis of di-tert-butyldisiloxane-1,3-diol (2) and penta-tert-butyldisiloxanol (4). What is unique about these compounds?
A2: These compounds, synthesized during attempts to prepare tri-tert-butylsilanol and di-tert-butylsilanediol using di-tert-butylchlorosilane, are notable for their steric crowding. [] The presence of multiple bulky tert-butyl groups around the silicon atoms leads to significant steric interactions, influencing their structure and reactivity.
Q3: Can di-tert-butylchlorosilane undergo reactions other than substitution at the chlorine atom?
A3: Yes, the research highlights a reaction where di-tert-butylchlorosilane reacts with dilithiated hydrazine to yield N,N′-bis(silyl)hydrazine, [(Me3C)2SiHNH]2. [] This reaction demonstrates the possibility of di-tert-butylchlorosilane engaging in reactions beyond simple nucleophilic substitution at the chlorine atom, broadening its synthetic utility.
Q4: How does the presence of tert-butyl groups in di-tert-butylchlorosilane influence its reactivity?
A4: The bulky tert-butyl groups in di-tert-butylchlorosilane introduce significant steric hindrance, significantly influencing its reactivity. [, , ] This steric hindrance can hinder the approach of other molecules, impacting reaction rates and selectivity. For instance, in the synthesis of di-tert-butyldisilylethers, the steric bulk of the tert-butyl groups favors monosubstitution over disubstitution, even when using reagents like di-tert-butyldichlorosilane. []
Q5: What analytical techniques are employed to characterize di-tert-butylchlorosilane and its derivatives?
A5: The research primarily utilizes 1H NMR spectroscopy to analyze the purity of di-tert-butylchlorosilane and identify the products formed in its reactions. [] For instance, the different chemical shifts in the 1H NMR spectrum help distinguish between tert-Bu2Si(Cl)OTf and tert-Bu2Si(H)OTf, two possible products during its synthesis. Additionally, high resolution ESI-FTICR mass spectrometry was used to detect subtle variations in synthesized DNA strands containing modified nucleobases, showcasing the importance of advanced analytical methods in this research area. []
Q6: What precautions are necessary when handling di-tert-butylchlorosilane?
A6: Di-tert-butylchlorosilane should be handled with care, as it is likely moisture-sensitive. The recommended storage conditions are under a dry and inert atmosphere. [] This precaution minimizes its degradation due to reaction with atmospheric moisture, preserving its reactivity for subsequent synthetic applications.
Q7: The research mentions using di-tert-butylchlorosilane in synthesizing molecules for PNA-template directed ligation. What are the challenges encountered?
A7: The research highlights the challenges in synthesizing tetrafunctional amino acid derivatives for PNA-template directed ligation using di-tert-butylchlorosilane. [] The primary obstacle lies in achieving selective substitution of the chlorine atom while preserving other reactive functionalities within the target molecule. Achieving orthogonal protection and deprotection strategies for the various functional groups is crucial. The steric bulk of the di-tert-butylsilyl group can further complicate the reactions, necessitating careful optimization of reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















